![molecular formula C₈H₁₃NO₄S B041809 3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol CAS No. 179030-22-9](/img/structure/B41809.png)

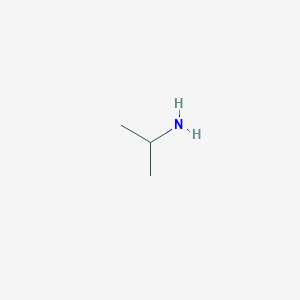

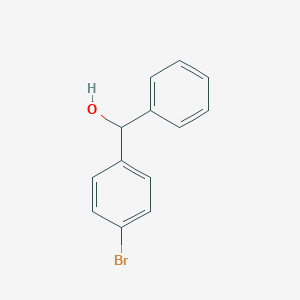

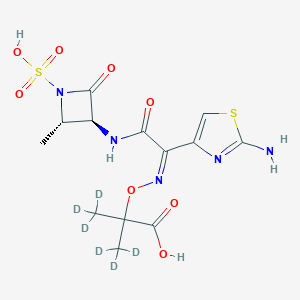

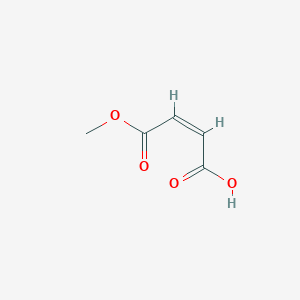

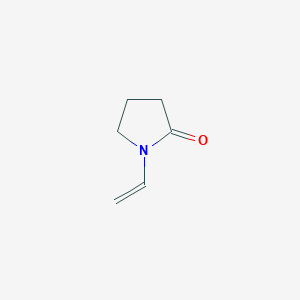

3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol

Overview

Description

The interest in compounds like "3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol" stems from their potential in various fields of chemistry and pharmacology. These compounds belong to a broader class of heterocyclic compounds, known for their complex molecular structures and diverse chemical properties. Heterocyclic chemistry is a central part of organic chemistry and involves the study and application of these rings in drug development, agricultural chemicals, and material science.

Synthesis Analysis

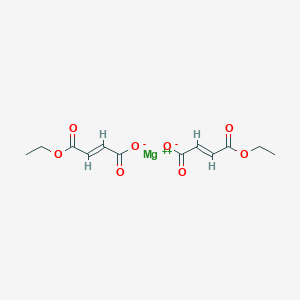

The synthesis of complex heterocyclic compounds often involves multi-step reactions, including one-pot, three-component synthesis strategies. For example, Hashmi et al. (2007) described a method for synthesizing thiadiazolo[3,2-a]pyridine derivatives through a reaction involving arylmethylene-cyanoacetic acid derivatives and thiadiazole ring closure, indicative of the type of synthetic strategies that may be employed for our compound of interest (Hashmi et al., 2007).

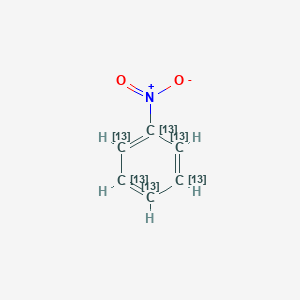

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through spectroscopic methods, including IR, NMR, and HRMS, as well as X-ray crystallography. Jiang et al. (2012) utilized these techniques for structural determination of novel oxadiazole derivatives, highlighting the importance of these analytical methods in confirming the molecular structure of complex heterocycles (Jiang et al., 2012).

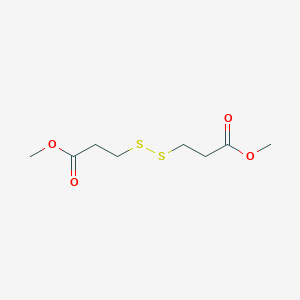

Chemical Reactions and Properties

Chemical reactions involving heterocyclic compounds can lead to a wide range of products, depending on the reactants and conditions used. For instance, Poor Heravi et al. (2020) reported the synthesis of pyrano[2,3-d]thiazole derivatives using a green chemistry approach, demonstrating the diverse reactivity and potential for environmentally friendly synthesis routes for these compounds (Poor Heravi et al., 2020).

Scientific Research Applications

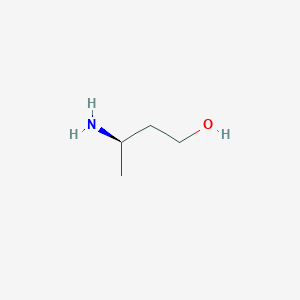

Breast Cancer Therapy : 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles have shown potential for therapy of triple-negative breast cancer, targeting cell death pathways (Santos et al., 2014). Additionally, certain chiral 6-hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles have demonstrated selectivity for breast cancer cell lines and significant activity against colorectal adenocarcinoma cancer cell lines (Soares et al., 2010).

Anticancer Agents : Novel thiazolyl-pyrazole derivatives exhibited promising binding affinities and cytotoxicity against the human liver carcinoma cell line (HepG-2), indicating potential as anticancer agents (Sayed et al., 2019).

Antimicrobial Activity : 4-Thiazolidinones containing a pyrone moiety demonstrated in vitro antimicrobial activity against human pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (Nechak et al., 2015).

Nematicidal and Antifungal Properties : Hybrid heterocyclic compounds showed significant nematicidal activity against nematodes and antifungal activity against Candida albicans, Aspergillus fumigates, Trichophyton rubrum, and Trichophyton mentagrophytes (Srinivas et al., 2017).

properties

IUPAC Name |

(3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHXTSWSUAJOJZ-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2C(C(C(OC2S1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol | |

CAS RN |

179030-22-9 | |

| Record name | N-Acetyl-glucosamine thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179030229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-glucosamine thiazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-ACETYL-GLUCOSAMINE THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML5FHL557A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)